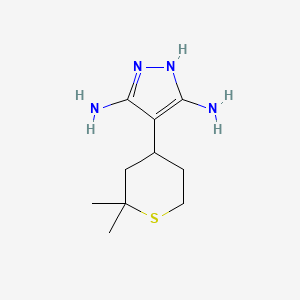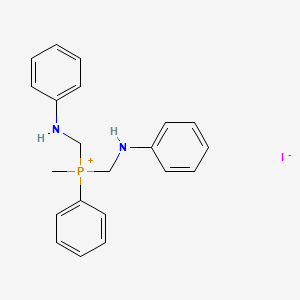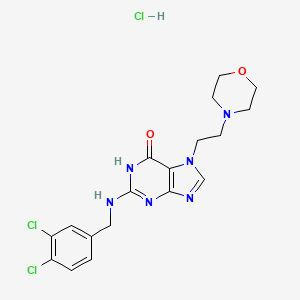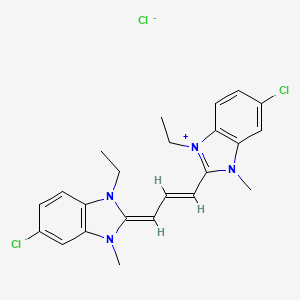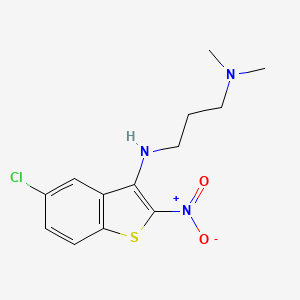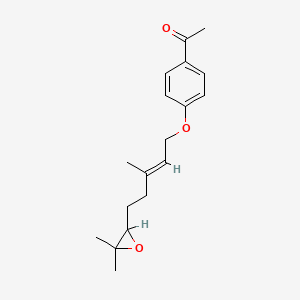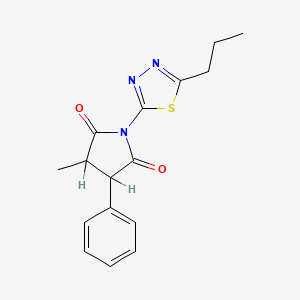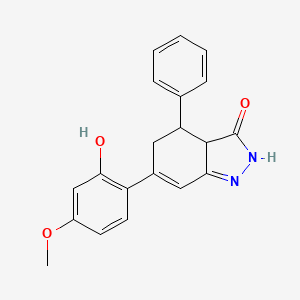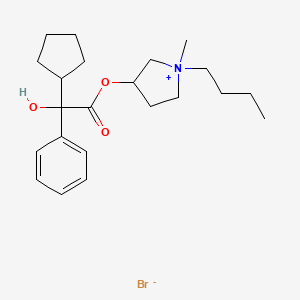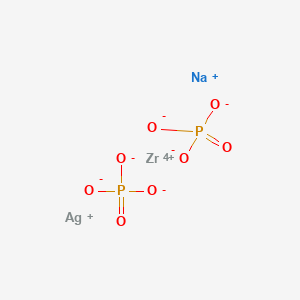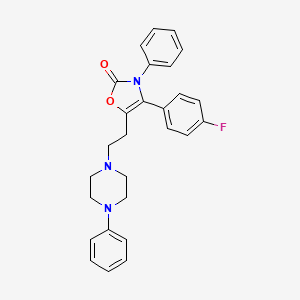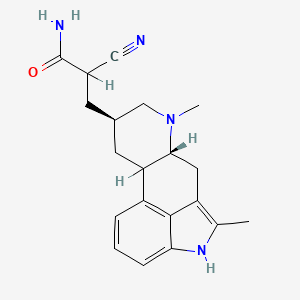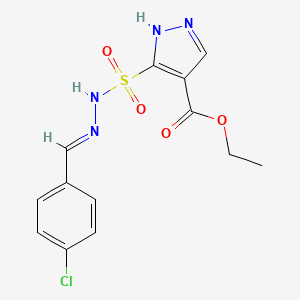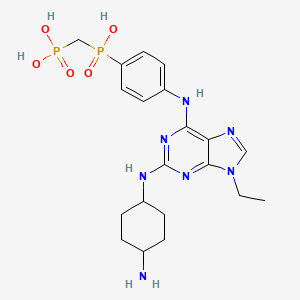
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- is a complex organic compound with a unique structure that combines elements of phosphonic acid and purine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- typically involves multiple steps, starting with the preparation of trans-4-aminocyclohexanol. This intermediate is synthesized through the hydrogenation of p-acetamidophenol in an aqueous or alcoholic solution, followed by fractional crystallization and hydrolysis . The subsequent steps involve the coupling of trans-4-aminocyclohexanol with other intermediates to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.
Aplicaciones Científicas De Investigación
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are effective.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Phosphonic acid, (((4-((2-((trans-4-aminocyclohexyl)amino)-9-ethyl-9H-purin-6-yl)amino)phenyl)hydroxyphosphinyl)methyl)- can be compared with other similar compounds, such as:
trans-4-Aminocyclohexanol: An intermediate in the synthesis of the target compound, known for its use in organic synthesis and drug development.
trans-4-Aminocyclohexyl acetic acid: Another related compound with applications in pharmaceutical synthesis.
Propiedades
Número CAS |
344585-41-7 |
|---|---|
Fórmula molecular |
C20H29N7O5P2 |
Peso molecular |
509.4 g/mol |
Nombre IUPAC |
[[4-[[2-[(4-aminocyclohexyl)amino]-9-ethylpurin-6-yl]amino]phenyl]-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C20H29N7O5P2/c1-2-27-11-22-17-18(25-20(26-19(17)27)24-15-5-3-13(21)4-6-15)23-14-7-9-16(10-8-14)33(28,29)12-34(30,31)32/h7-11,13,15H,2-6,12,21H2,1H3,(H,28,29)(H2,30,31,32)(H2,23,24,25,26) |
Clave InChI |
LIEBLMORCZMNPX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)N)NC4=CC=C(C=C4)P(=O)(CP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


